molecular formula C14H14N2O5 B5610378 ethyl {2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}acetate

ethyl {2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}acetate

Cat. No. B5610378
M. Wt: 290.27 g/mol
InChI Key: AZRWWSXGFMNHEO-JXMROGBWSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation, catalytic reduction, diazotization, hydrolyzation, and nucleophilic substitution, as demonstrated in the synthesis of ethyl 4-[(E)-2-(3, 4-dimethoxyphenyl)vinyl]phenoxyacetate from 3, 4-dimethoxybenzaldehyde and p-nitrotoluene (Li Bao-lin, 2007). Another example includes the synthesis of ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates through a single pot reaction, showcasing the versatility and complexity in synthesizing such compounds (S. Reddy, G. Krupadanam, 2010).

Molecular Structure Analysis

The molecular structure of these compounds often reveals a coplanar arrangement of atoms, which is crucial for their reactivity and interactions. For example, the crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl) vinyl]phenoxy}acetate shows that all carbon and oxygen atoms in the molecule are nearly coplanar (L. Baolin et al., 2007). This planarity plays a significant role in the chemical reactivity and potential applications of these compounds.

Chemical Reactions and Properties

Ethyl {2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}acetate and its derivatives participate in various chemical reactions, including cyclocondensation, which leads to the formation of fused heterocycles (D. Dar'in, A. Ivanov, P. Lobanov, 2015). These reactions are crucial for modifying the compound to enhance its bioactivity or for the synthesis of more complex molecules.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined through various analytical techniques. X-ray crystallography provides detailed insights into the molecular and crystal structure, as seen in studies of similar compounds, which helps in understanding their stability and reactivity (Wang Jian-guo et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are key areas of interest. The synthesis of ethyl [2-(4-aminophenoxy)acetate], a precursor for dual hypoglycemic agents, highlights the potential for creating bioactive molecules with specific chemical properties (M. Altowyan et al., 2022).

properties

IUPAC Name

ethyl 2-[2-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-2-20-12(17)8-21-11-6-4-3-5-9(11)7-10-13(18)16-14(19)15-10/h3-7H,2,8H2,1H3,(H2,15,16,18,19)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRWWSXGFMNHEO-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C=C2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC=CC=C1/C=C/2\C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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